(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylicAcidDihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidinyl group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Resolution of the enantiomers: The ®-enantiomer can be separated from the racemic mixture using chiral chromatography or other resolution techniques.
Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce dihydrobenzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the interactions between small molecules and biological targets. Its potential biological activity could make it a candidate for drug discovery and development.
Medicine
In medicine, benzimidazole derivatives are known for their therapeutic potential. This compound could be investigated for its potential use as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Methylbenzimidazole: A derivative with similar structural features.
Pyrrolidinylbenzimidazole: Compounds with a pyrrolidinyl group attached to the benzimidazole ring.
Uniqueness
®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride is unique due to the presence of the ®-2-methyl-2-pyrrolidinyl group, which can impart specific stereochemical properties and biological activities. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-13(6-3-7-14-13)12-15-9-5-2-4-8(11(17)18)10(9)16-12;;/h2,4-5,14H,3,6-7H2,1H3,(H,15,16)(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSARDOPLNSQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.